molecular formula C10H18N2 B1649902 3-(Cyclohexylmethylamino)propanenitrile CAS No. 1077-19-6

3-(Cyclohexylmethylamino)propanenitrile

Cat. No.: B1649902
CAS No.: 1077-19-6
M. Wt: 166.26
InChI Key: WMLTVBBGVLITEK-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethylamino)propanenitrile is a chemical compound that belongs to the class of nitriles. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethylamino)propanenitrile can be achieved through several methods. One common approach involves the nucleophilic attack of cyanide ion on an alkyl halide. Another method is the dehydration of a primary amide using dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) .

Industrial Production Methods

In industrial settings, the production of nitriles often involves the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are scalable and efficient, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethylamino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., cyanide ion).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound with lithium aluminum hydride can yield primary amines .

Scientific Research Applications

3-(Cyclohexylmethylamino)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It has potential therapeutic applications and is investigated for its effects on various biological pathways.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also undergo reduction to form primary amines, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylmethylamino)butanenitrile
  • 3-(Cyclohexylmethylamino)pentanenitrile
  • 3-(Cyclohexylmethylamino)hexanenitrile

Uniqueness

3-(Cyclohexylmethylamino)propanenitrile is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its cyclohexylmethylamino group provides steric hindrance and influences its reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(cyclohexylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h10,12H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLTVBBGVLITEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269240
Record name 3-[(Cyclohexylmethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-19-6
Record name 3-[(Cyclohexylmethyl)amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Cyclohexylmethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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